Dot1L-IN-1 TFA

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

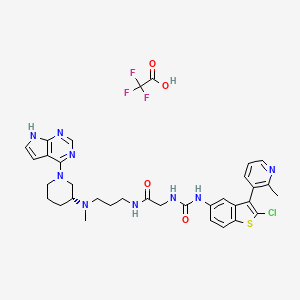

Fórmula molecular |

C34H37ClF3N9O4S |

|---|---|

Peso molecular |

760.2 g/mol |

Nombre IUPAC |

2-[[2-chloro-3-(2-methyl-3-pyridinyl)-1-benzothiophen-5-yl]carbamoylamino]-N-[3-[methyl-[(3R)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]amino]propyl]acetamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C32H36ClN9O2S.C2HF3O2/c1-20-23(7-3-11-34-20)28-25-16-21(8-9-26(25)45-29(28)33)40-32(44)37-17-27(43)35-12-5-14-41(2)22-6-4-15-42(18-22)31-24-10-13-36-30(24)38-19-39-31;3-2(4,5)1(6)7/h3,7-11,13,16,19,22H,4-6,12,14-15,17-18H2,1-2H3,(H,35,43)(H,36,38,39)(H2,37,40,44);(H,6,7)/t22-;/m1./s1 |

Clave InChI |

QQHCFTMTWPNCPT-VZYDHVRKSA-N |

SMILES isomérico |

CC1=C(C=CC=N1)C2=C(SC3=C2C=C(C=C3)NC(=O)NCC(=O)NCCCN(C)[C@@H]4CCCN(C4)C5=NC=NC6=C5C=CN6)Cl.C(=O)(C(F)(F)F)O |

SMILES canónico |

CC1=C(C=CC=N1)C2=C(SC3=C2C=C(C=C3)NC(=O)NCC(=O)NCCCN(C)C4CCCN(C4)C5=NC=NC6=C5C=CN6)Cl.C(=O)(C(F)(F)F)O |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of DOT1L Inhibitors

Introduction

Disruptor of Telomeric Silencing 1-Like (DOT1L), also known as KMT4, is a unique histone methyltransferase (HMT) responsible for the mono-, di-, and tri-methylation of lysine (B10760008) 79 on histone H3 (H3K79).[1] Unlike most other HMTs, DOT1L does not possess a SET domain.[2] This enzyme plays a crucial role in various cellular processes, including transcriptional regulation, cell cycle progression, and DNA damage repair.[1]

The aberrant activity of DOT1L is a key driver in certain cancers, most notably in acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) characterized by rearrangements of the Mixed-Lineage Leukemia (MLL) gene.[1] In MLL-rearranged (MLL-r) leukemias, the MLL fusion protein aberrantly recruits DOT1L to chromatin, leading to hypermethylation of H3K79 at specific gene loci, such as HOXA9 and MEIS1.[1] This epigenetic alteration drives the expression of leukemogenic genes, resulting in uncontrolled cell proliferation and a block in differentiation.[3]

The critical role of DOT1L in the pathogenesis of MLL-r leukemias has made it a compelling therapeutic target. Small molecule inhibitors have been developed to specifically block the catalytic activity of DOT1L. This guide provides a detailed overview of the mechanism of action of these inhibitors, using the well-characterized compound Pinometostat (EPZ-5676) as a primary example for Dot1L-IN-1 TFA, given their shared target and mechanism.

Core Mechanism of Action

The fundamental mechanism of DOT1L inhibitors is the competitive blockade of the enzyme's catalytic activity. DOT1L transfers a methyl group from its cofactor, S-adenosyl-L-methionine (SAM), to the ε-amino group of H3K79.[1] Potent DOT1L inhibitors, such as Pinometostat (EPZ-5676), are designed as SAM mimetics. They occupy the SAM-binding pocket within the catalytic domain of DOT1L, preventing the binding of the natural cofactor and thereby halting the methyltransferase reaction.[4]

Biochemical Activity

At the biochemical level, the action of a DOT1L inhibitor is quantified by its ability to inhibit the enzymatic activity of recombinant DOT1L protein in the presence of a histone substrate (typically nucleosomes) and the methyl donor SAM. The potency is often expressed as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki).

Table 1: Biochemical Potency of Representative DOT1L Inhibitors

| Compound | Target | Assay Format | Ki (nM) | IC50 (nM) | Selectivity |

| Pinometostat (EPZ-5676) | DOT1L | Scintillation Proximity Assay | 0.08 | 0.4 | >37,000-fold vs. other HMTs[4] |

| EPZ004777 | DOT1L | Filter Binding Assay | 0.3 | 2.5 | >100-fold vs. other HMTs |

| Dia2 | DOT1L | AlphaLISA | - | 1.1 | Highly selective |

Data compiled from publicly available literature.[4][5]

Cellular Activity

In a cellular context, the inhibition of DOT1L's enzymatic activity leads to a time- and dose-dependent reduction in the global levels of H3K79 methylation. Since histone methylation is a stable epigenetic mark, its removal typically requires cell division and histone turnover.[6] Consequently, the cellular effects of DOT1L inhibitors are often observed after several days of treatment.[5]

The primary cellular consequences in sensitive MLL-r leukemia cell lines (e.g., MV4-11, MOLM-13) are:

-

Reduction of H3K79 Methylation: A specific decrease in H3K79me1/me2/me3 levels.[5]

-

Downregulation of Target Genes: Repression of MLL-fusion target genes, including HOXA9 and MEIS1.[7]

-

Cell Cycle Arrest and Apoptosis: Induction of cell cycle arrest, followed by programmed cell death.[3]

-

Cellular Differentiation: Promotion of differentiation in leukemic blasts.

Table 2: Cellular Activity of Pinometostat (EPZ-5676)

| Cell Line | Genotype | Assay Type | Endpoint | IC50 (nM) | Time Point |

| MV4-11 | MLL-AF4 | Cell Proliferation | Growth Inhibition | 3.5 | 14 days[4] |

| MOLM-13 | MLL-AF9 | H3K79me2 Levels | Target Engagement | ~10 | 4 days[7] |

Data compiled from publicly available literature.

Signaling Pathway and Visualization

In MLL-rearranged leukemia, the MLL gene is fused to a partner gene (e.g., AF4, AF9, ENL). The resulting fusion protein retains the DNA-binding domain of MLL but loses its own methyltransferase domain. Instead, it aberrantly recruits the DOT1L enzyme complex to target loci. This leads to localized H3K79 hypermethylation, which is read as an active transcription mark, causing sustained overexpression of genes that drive leukemogenesis. DOT1L inhibition breaks this pathogenic link by preventing H3K79 methylation, leading to the silencing of these oncogenes and subsequent therapeutic effects.

Caption: Pathogenic mechanism of DOT1L in MLL-rearranged leukemia and the action of its inhibitor.

Experimental Protocols

Biochemical Inhibition Assay (Scintillation Proximity Assay - SPA)

This assay quantifies the enzymatic activity of DOT1L by measuring the transfer of a radiolabeled methyl group from [³H]-SAM to a histone substrate.

Methodology:

-

Reagents & Materials: Recombinant human DOT1L, biotinylated nucleosomes, [³H]-SAM, streptavidin-coated SPA beads, assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT), 384-well microplates, test inhibitor (e.g., this compound).

-

Compound Preparation: Serially dilute the test inhibitor in DMSO to create a concentration gradient (e.g., 100 µM to 1 pM).

-

Reaction Setup: In each well of a 384-well plate, add:

-

2 µL of inhibitor dilution or DMSO (control).

-

5 µL of recombinant DOT1L enzyme diluted in assay buffer.

-

Incubate for 15 minutes at room temperature to allow inhibitor binding.

-

-

Initiate Reaction: Add 5 µL of a substrate mix containing biotinylated nucleosomes and [³H]-SAM (at a concentration close to its Km) to each well.

-

Incubation: Incubate the plate for 60-90 minutes at room temperature.

-

Stop Reaction & Detection: Add 10 µL of a stop solution containing streptavidin-coated SPA beads and unlabeled SAM. The biotinylated nucleosomes bind to the beads. When a [³H]-methyl group has been transferred, it comes into close proximity with the scintillant in the bead, generating a light signal.

-

Data Acquisition: Read the plate on a scintillation counter (e.g., MicroBeta TriLux).

-

Analysis: Convert raw counts to percent inhibition relative to DMSO controls and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Target Engagement Assay (Western Blot for H3K79me2)

This protocol assesses whether the inhibitor can enter cells and engage its target, DOT1L, by measuring the reduction in the downstream epigenetic mark, H3K79 dimethylation.

Methodology:

-

Cell Culture: Plate an MLL-r cell line (e.g., MV4-11) in appropriate culture medium at a density of 0.2 x 10⁶ cells/mL.

-

Compound Treatment: Treat cells with a range of concentrations of the DOT1L inhibitor for 4-6 days. Include a DMSO-treated vehicle control.

-

Histone Extraction:

-

Harvest cells by centrifugation.

-

Lyse the cells in a hypotonic buffer to isolate nuclei.

-

Extract histones from the nuclear pellet using 0.2 M H₂SO₄.

-

Precipitate histones with trichloroacetic acid (TCA), wash with acetone, and resuspend the pellet in water.

-

-

Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.

-

Western Blot:

-

Separate equal amounts (e.g., 5-10 µg) of histone extracts on a 15% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate overnight at 4°C with a primary antibody specific for H3K79me2.

-

Incubate with a primary antibody for total Histone H3 as a loading control on a separate blot or after stripping.

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

-

-

Detection & Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensity using densitometry software and normalize the H3K79me2 signal to the total H3 signal.

Experimental Workflow Visualization

The evaluation of a novel DOT1L inhibitor follows a logical progression from biochemical characterization to cellular and functional assessment.

Caption: A typical discovery workflow for characterizing a novel DOT1L inhibitor.

References

- 1. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone methyltransferase Dot1L is a coactivator for thyroid hormone receptor during Xenopus development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of DOT1L Inhibitors by Structure-Based Virtual Screening Adapted from a Nucleoside-Focused Library - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the histone H3 lysine 79 methyltransferase DOT1L in MLL-rearranged leukemias - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Histone methyltransferase DOT1L controls state‐specific identity during B cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-Guided DOT1L Probe Optimization by Label-Free Ligand Displacement - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Dot1L-IN-1 TFA: A Representative Dot1L Inhibitor

Disclaimer: "Dot1L-IN-1 TFA" does not correspond to a specific, publicly documented chemical entity. The "IN" suggests it is an inhibitor, and "TFA" indicates it is a trifluoroacetic acid salt, a common form for purified synthetic compounds. This guide provides a comprehensive technical overview of the well-characterized and clinically investigated DOT1L inhibitor, Pinometostat (EPZ-5676) , as a representative example to fulfill the query's core technical requirements for researchers, scientists, and drug development professionals.

Introduction to DOT1L and the Rationale for Inhibition

Disruptor of telomeric silencing 1-like (DOT1L) is a crucial enzyme in the field of epigenetics. It is the sole known histone methyltransferase responsible for the methylation of lysine (B10760008) 79 on histone H3 (H3K79). This modification is broadly associated with actively transcribed genes.

In certain aggressive forms of acute leukemia, specifically those with chromosomal rearrangements of the Mixed-Lineage Leukemia (MLL) gene, DOT1L is aberrantly recruited by MLL fusion proteins to ectopic gene loci. This mislocalization leads to hypermethylation of H3K79 at these sites, driving the overexpression of key leukemogenic genes such as HOXA9 and MEIS1. This aberrant gene expression program is critical for the initiation and maintenance of the leukemic state.[1][2]

The dependence of MLL-rearranged (MLL-r) leukemias on this specific epigenetic mechanism makes DOT1L a compelling therapeutic target. Inhibition of DOT1L's catalytic activity is hypothesized to reverse the aberrant H3K79 hypermethylation, suppress the expression of oncogenic target genes, and selectively induce apoptosis and differentiation in MLL-r leukemia cells.[1][3]

Chemical and Physical Properties

Pinometostat (EPZ-5676) is a potent and selective, S-adenosyl-L-methionine (SAM)-competitive small molecule inhibitor of DOT1L.[4] Its development followed the discovery of an earlier tool compound, EPZ004777.[5]

| Property | Value |

| Compound Name | Pinometostat (EPZ-5676) |

| Chemical Structure |

ngcontent-ng-c4139270029="" class="ng-star-inserted">[6] |

| Molecular Formula | C₃₀H₄₂N₈O₃[7] |

| Molecular Weight | 562.71 g/mol [4][8] |

| CAS Number | 1380288-87-8[8] |

| Appearance | Solid[8] |

| Solubility | Insoluble in H₂O; ≥28.15 mg/mL in DMSO; ≥50.3 mg/mL in EtOH[8][7] |

Mechanism of Action

Pinometostat functions as a competitive inhibitor of DOT1L's cofactor, S-adenosyl-L-methionine (SAM). It occupies the SAM-binding pocket within the catalytic domain of the DOT1L enzyme.[8][7] This binding prevents DOT1L from transferring a methyl group from SAM to its histone H3 substrate at lysine 79, thereby inhibiting all three methylation states (mono-, di-, and tri-methylation).[9] The reduction in H3K79 methylation at the promoter regions of MLL-fusion target genes leads to their transcriptional repression.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for the DOT1L inhibitors EPZ004777 and Pinometostat (EPZ-5676).

Table 2: In Vitro Enzymatic and Cellular Activity

| Compound | Target | Assay Type | IC₅₀ / Kᵢ | Cell Line | Cellular Activity | Cellular IC₅₀ | Citation(s) |

|---|---|---|---|---|---|---|---|

| EPZ004777 | DOT1L | Enzymatic (cell-free) | IC₅₀: 0.4 nM | MV4-11 (MLL-AF4) | Proliferation | 170 nM | [10][11][12] |

| MOLM-13 (MLL-AF9) | Proliferation | 720 nM | [12] | ||||

| Pinometostat (EPZ-5676) | DOT1L | Enzymatic (cell-free) | Kᵢ: 80 pM | MV4-11 (MLL-AF4) | Proliferation | 3.5 - 9 nM | [4][8][13][14] |

| IC₅₀: 0.8 nM | H3K79me2 Reduction | 2.6 nM | [4][14] | ||||

| KOPN-8 (MLL-ENL) | Proliferation | 71 nM | [1] |

| | | | | NOMO-1 (MLL-AF9) | Proliferation | 658 nM |[1] |

Table 3: In Vitro Gene Expression Modulation by Pinometostat (EPZ-5676)

| Cell Line | Target Gene | IC₅₀ (mRNA reduction) | Citation(s) |

|---|---|---|---|

| MV4-11 | HOXA9 | 67 nM | [15] |

| MV4-11 | MEIS1 | 53 nM |[15] |

Table 4: Preclinical Pharmacokinetics (PK) of Pinometostat (EPZ-5676)

| Species | Route | Terminal Half-life (t₁/₂) | Clearance | Oral Bioavailability (F) | Citation(s) |

|---|---|---|---|---|---|

| Mouse | IV | 1.1 h | Moderate to High | Low | [16][17] |

| Rat | IV | 3.7 h | Moderate to High | Low | [16][17] |

| Dog | IV | 13.6 h | Moderate to High | N/A |[16][17] |

Table 5: In Vivo Efficacy of Pinometostat (EPZ-5676)

| Model | Dosing | Outcome | Citation(s) |

|---|

| Rat Xenograft (MV4-11 cells) | 70.5 mg/kg/day via continuous IV infusion for 21 days | Complete tumor regressions sustained after cessation of treatment. No significant toxicity observed. |[4] |

Signaling Pathway in MLL-Rearranged Leukemia

In MLL-r leukemia, the MLL fusion protein aberrantly recruits the DOT1L enzyme complex to target gene promoters. This leads to localized H3K79 hypermethylation, which facilitates transcriptional elongation and overexpression of potent oncogenes like HOXA9 and MEIS1, ultimately driving leukemogenesis.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of DOT1L inhibitors are provided below.

Protocol 1: DOT1L Enzymatic Inhibition Assay (AlphaLISA)

This protocol describes a non-radioactive, homogeneous assay to measure the enzymatic activity of DOT1L and determine the potency of inhibitors.

-

Reagents & Materials:

-

Recombinant human DOT1L enzyme

-

Oligonucleosome substrate

-

S-Adenosyl-L-methionine (SAM)

-

Anti-H3K79me2 Acceptor beads

-

Streptavidin Donor beads

-

Biotinylated anti-Histone H3 antibody

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT)

-

Test compound (e.g., Pinometostat) serially diluted in DMSO

-

384-well microplates

-

-

Procedure:

-

Prepare a reaction mixture containing DOT1L enzyme and oligonucleosome substrate in assay buffer.

-

Add serially diluted test compound or DMSO (vehicle control) to the wells of the microplate.

-

Initiate the enzymatic reaction by adding SAM to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).

-

Stop the reaction by adding a solution containing the biotinylated anti-H3 antibody and the Anti-H3K79me2 Acceptor beads.

-

Incubate in the dark to allow for antibody-antigen binding.

-

Add Streptavidin Donor beads and incubate again in the dark.

-

Read the plate on an AlphaScreen-capable plate reader. The signal generated is proportional to the amount of H3K79 dimethylation.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol 2: Cellular H3K79 Dimethylation Assay (ELISA)

This protocol quantifies the level of global H3K79 dimethylation within cells following inhibitor treatment.[15]

-

Reagents & Materials:

-

Procedure:

-

Cell Treatment: Seed exponentially growing MV4-11 cells and treat with serial dilutions of the test compound or DMSO for a specified duration (e.g., 4 days).

-

Cell Harvest: Harvest approximately 1-2 million cells per condition by centrifugation.

-

Histone Extraction: Lyse the cells and extract histones according to a standard acid extraction protocol or using a commercial kit.

-

Quantification: Determine the protein concentration of the histone extracts.

-

ELISA:

-

Perform two separate ELISAs: one to quantify H3K79me2 and another to quantify total histone H3.

-

Follow the manufacturer's protocol, which typically involves coating the plate with histone extract, incubating with specific primary and secondary antibodies, and developing a colorimetric or fluorometric signal.

-

-

Data Normalization: For each sample, normalize the H3K79me2 signal to the total histone H3 signal. This accounts for any differences in the amount of histone loaded per well.

-

-

Data Analysis:

-

Calculate the percent reduction in normalized H3K79me2 levels for each treatment condition relative to the DMSO control.

-

Determine the cellular IC₅₀ for H3K79me2 inhibition by plotting the percent reduction against inhibitor concentration.

-

Protocol 3: Target Gene Expression Analysis (RT-qPCR)

This protocol measures the mRNA levels of DOT1L target genes, such as HOXA9 and MEIS1, after inhibitor treatment.[5][15]

-

Reagents & Materials:

-

Treated cells from Protocol 2

-

RNA extraction kit (e.g., RNeasy Kit)

-

Reverse transcription kit for cDNA synthesis

-

qPCR master mix (e.g., SYBR Green)

-

Gene-specific primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH, B2M)

-

-

Procedure:

-

RNA Extraction: Extract total RNA from cells treated with the inhibitor or DMSO for an appropriate time (e.g., 6-8 days).

-

RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio).

-

cDNA Synthesis: Synthesize first-strand cDNA from a fixed amount of total RNA using a reverse transcriptase.

-

qPCR:

-

Set up qPCR reactions in triplicate for each target gene (HOXA9, MEIS1) and the housekeeping gene for each sample.

-

Run the qPCR plate on a real-time PCR instrument.

-

-

-

Data Analysis:

-

Use the ΔΔCt method to calculate the relative expression of target genes.

-

Normalize the Ct value of each target gene to the Ct value of the housekeeping gene for the same sample (ΔCt).

-

Calculate the fold change in gene expression for treated samples relative to the DMSO control (ΔΔCt).

-

Determine the IC₅₀ for mRNA reduction by plotting fold change against inhibitor concentration.

-

Protocol 4: In Vivo Xenograft Efficacy Study

This protocol outlines a typical animal study to evaluate the anti-tumor activity of a DOT1L inhibitor.[4]

-

Materials:

-

Immunocompromised rodents (e.g., nude rats or mice)

-

MLL-rearranged leukemia cells (e.g., MV4-11)

-

Matrigel (or similar)

-

Test compound formulated for in vivo administration (e.g., continuous intravenous infusion)

-

Vehicle control solution

-

Calipers for tumor measurement

-

-

Procedure:

-

Tumor Implantation: Subcutaneously implant a mixture of MV4-11 cells and Matrigel into the flank of each animal.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and vehicle control groups.

-

Treatment Administration: Administer the test compound or vehicle according to the planned schedule. For Pinometostat, this is often a continuous intravenous infusion via an osmotic pump for a period like 21 days.

-

Monitoring:

-

Measure tumor volume with calipers 2-3 times per week.

-

Monitor animal body weight and overall health status regularly as indicators of toxicity.

-

-

Study Endpoint: Continue the study until tumors in the control group reach a maximum allowed size or for a predefined period after treatment cessation to monitor for tumor regrowth.

-

-

Data Analysis:

-

Plot the mean tumor volume for each group over time.

-

Analyze for statistically significant differences in tumor growth between the treated and control groups.

-

Assess treatment-related toxicity by monitoring changes in body weight and clinical observations.

-

Preclinical Evaluation Workflow

The preclinical development of a DOT1L inhibitor follows a structured workflow, from initial discovery to in vivo validation.

Conclusion

DOT1L is a clinically validated therapeutic target for the treatment of MLL-rearranged leukemias. Inhibitors like Pinometostat (EPZ-5676) have demonstrated the viability of this approach by selectively targeting the underlying epigenetic machinery that drives this aggressive cancer. Through potent and specific inhibition of DOT1L's methyltransferase activity, these compounds reverse the aberrant H3K79 hypermethylation, suppress leukemogenic gene expression, and induce selective killing of MLL-r cells. While single-agent efficacy has been modest in clinical trials, these foundational studies provide a strong rationale for future development and combination therapies targeting this critical epigenetic pathway.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. ashpublications.org [ashpublications.org]

- 3. benchchem.com [benchchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. apexbt.com [apexbt.com]

- 9. Mechanisms of Pinometostat (EPZ-5676) Treatment-Emergent Resistance in MLL-Rearranged Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. apexbt.com [apexbt.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. abmole.com [abmole.com]

- 15. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Nonclinical pharmacokinetics and metabolism of EPZ-5676, a novel DOT1L histone methyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. EpiQuik Global Tri-Methyl Histone H3K79 Quantification Kit (Fluorometric) | EpigenTek [epigentek.com]

- 19. EpiQuik Global Pan-Methyl Histone H3K79 Quantification Kit (Colorimetric) | EpigenTek [epigentek.com]

Dot1L-IN-1 TFA: A Technical Guide to its Function in Epigenetics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Dot1L-IN-1 TFA, a highly potent and selective inhibitor of the histone methyltransferase Dot1L. This document details its mechanism of action, quantitative biochemical and cellular activity, and the experimental protocols utilized to characterize its function in epigenetic regulation.

Core Function and Mechanism of Action

Dot1L (Disruptor of telomeric silencing 1-like) is the sole known histone methyltransferase responsible for the methylation of histone H3 at lysine (B10760008) 79 (H3K79).[1][2] This epigenetic modification plays a crucial role in transcriptional regulation, DNA damage repair, and cell cycle progression.[1][2] Dysregulation of Dot1L activity is strongly implicated in various cancers, most notably in mixed-lineage leukemia (MLL)-rearranged leukemias.[1][2]

In MLL-rearranged leukemias, the fusion of the MLL gene with various partners leads to the aberrant recruitment of Dot1L to chromatin. This results in the hypermethylation of H3K79 at specific gene loci, including the HOXA9 gene, leading to their overexpression and the promotion of leukemogenesis.[1][2]

This compound functions as a potent and selective inhibitor of Dot1L's catalytic activity. By competing with the S-adenosylmethionine (SAM) cofactor, it effectively blocks the transfer of a methyl group to H3K79.[3] This inhibition leads to a reduction in H3K79 methylation levels, the suppression of target gene expression (such as HOXA9), and consequently, the inhibition of proliferation in cancer cells dependent on Dot1L activity.[4][5]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, demonstrating its high potency and selectivity.

| Parameter | Value | Cell Line/System | Description |

| K_i_ | 2 pM | Biochemical Assay | The inhibition constant, indicating the high binding affinity of this compound for the Dot1L enzyme.[4][5] |

| IC_50_ (Dot1L) | <0.1 nM | Biochemical Assay | The half-maximal inhibitory concentration for Dot1L enzymatic activity.[4][5] |

| IC_50_ (H3K79 Dimethylation) | 3 nM | HeLa Cells | The half-maximal inhibitory concentration for the suppression of histone H3 lysine 79 dimethylation in a cellular context.[4][5] |

| IC_50_ (HoxA9 Promoter Activity) | 17 nM | Molm-13 Cells | The half-maximal inhibitory concentration for the suppression of the activity of the HoxA9 gene promoter.[4][5] |

| IC_50_ (Cell Proliferation) | 5 nM | MV4-11 Cells | The half-maximal inhibitory concentration for the inhibition of proliferation in the MLL-rearranged leukemia cell line MV4-11.[4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the quantitative data summary.

Dot1L Biochemical Inhibition Assay (Scintillation Proximity Assay - SPA)

This assay quantifies the enzymatic activity of Dot1L by measuring the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a histone H3 substrate.

-

Materials:

-

Recombinant human Dot1L enzyme

-

Biotinylated histone H3 peptide or nucleosome substrate

-

[³H]-S-adenosyl-L-methionine

-

Streptavidin-coated SPA beads

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 1 mM DTT)

-

This compound

-

Microplate suitable for scintillation counting

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, recombinant Dot1L enzyme, and the biotinylated histone H3 substrate.

-

Add varying concentrations of this compound to the wells of the microplate.

-

Initiate the enzymatic reaction by adding [³H]-S-adenosyl-L-methionine to each well.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., containing excess unlabeled SAM).

-

Add streptavidin-coated SPA beads to each well. The biotinylated and now radiolabeled histone H3 will bind to the beads, bringing the radioisotope in close proximity to the scintillant within the beads, generating a detectable signal.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC_50_ value by fitting the data to a dose-response curve.

-

Cellular H3K79 Dimethylation Assay (Western Blot)

This method is used to assess the effect of this compound on the levels of H3K79 dimethylation within cells.

-

Materials:

-

HeLa cells (or other suitable cell line)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3K79me2 and anti-total Histone H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Seed HeLa cells in culture plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 48-72 hours).

-

Lyse the cells using a suitable lysis buffer and quantify the protein concentration using a BCA assay.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against H3K79me2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total Histone H3 to ensure equal loading.

-

Quantify the band intensities and normalize the H3K79me2 signal to the total Histone H3 signal.

-

Calculate the percentage of inhibition of H3K79 dimethylation for each concentration of the inhibitor and determine the IC_50_ value.

-

HoxA9 Promoter Activity Assay (Luciferase Reporter Assay)

This assay measures the effect of this compound on the transcriptional activity of the HoxA9 promoter.

-

Materials:

-

Molm-13 cells (or other MLL-rearranged leukemia cell line)

-

A reporter plasmid containing the HoxA9 promoter driving the expression of a reporter gene (e.g., firefly luciferase).

-

A control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization.

-

Transfection reagent suitable for suspension cells.

-

This compound

-

Dual-luciferase reporter assay system.

-

Luminometer.

-

-

Procedure:

-

Co-transfect Molm-13 cells with the HoxA9-luciferase reporter plasmid and the control Renilla luciferase plasmid.

-

After transfection, treat the cells with various concentrations of this compound for a defined period (e.g., 48 hours).

-

Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.

-

Measure the firefly luciferase activity in the cell lysate using a luminometer.

-

Measure the Renilla luciferase activity in the same lysate for normalization of transfection efficiency.

-

Calculate the normalized luciferase activity for each treatment condition.

-

Determine the percentage of inhibition of HoxA9 promoter activity and calculate the IC_50_ value.

-

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This assay determines the effect of this compound on the proliferation and viability of cancer cells.

-

Materials:

-

MV4-11 cells

-

Cell culture medium and supplements

-

96-well cell culture plates

-

This compound

-

MTT reagent or CellTiter-Glo® luminescent cell viability assay reagent

-

Spectrophotometer or luminometer

-

-

Procedure:

-

Seed MV4-11 cells at a specific density in a 96-well plate.

-

Treat the cells with a serial dilution of this compound.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals. Solubilize the formazan crystals with a solubilization solution and measure the absorbance at 570 nm.

-

For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence.

-

Calculate the percentage of cell proliferation inhibition for each concentration of the inhibitor relative to untreated control cells.

-

Determine the IC_50_ value by plotting the percentage of inhibition against the inhibitor concentration.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core signaling pathway of Dot1L and a general experimental workflow for inhibitor characterization.

Dot1L Signaling Pathway in Normal and Leukemic Cells.

Experimental Workflow for Dot1L Inhibitor Characterization.

References

- 1. benchchem.com [benchchem.com]

- 2. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. EpiQuik Global Tri-Methyl Histone H3K79 Quantification Kit (Fluorometric) | EpigenTek [epigentek.com]

- 5. Human Peripheral Blood Cell MV-4-11-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]

An In-Depth Technical Guide to Dot1L Inhibitors for MLL-Rearranged Leukemia Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the role of the histone methyltransferase Dot1L in Mixed Lineage Leukemia-rearranged (MLL-r) leukemia and the development of its inhibitors as a targeted therapeutic strategy. It covers the core mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to the study of Dot1L inhibitors.

Introduction: The Rationale for Dot1L Inhibition in MLL-r Leukemia

Acute leukemias with rearrangements of the MLL (Mixed Lineage Leukemia, also known as KMT2A) gene are aggressive hematological malignancies with a generally poor prognosis, particularly in infants.[1][2] These rearrangements create oncogenic fusion proteins that are central to the process of leukemogenesis.[3][4]

A key molecular event driven by these MLL fusion proteins is the aberrant recruitment of the histone methyltransferase Dot1L (Disruptor of Telomeric Silencing 1-like).[1][5] Dot1L is the sole enzyme responsible for mono-, di-, and tri-methylation of histone H3 at lysine (B10760008) 79 (H3K79).[6][7][8] In MLL-r leukemia, the fusion protein ectopically recruits Dot1L to target loci, leading to hypermethylation of H3K79.[1][8][9] This aberrant epigenetic mark results in the sustained expression of critical leukemogenic genes, most notably HOXA9 and MEIS1, which block hematopoietic differentiation and promote cell proliferation.[1][5][10] This dependency establishes Dot1L's enzymatic activity as a critical vulnerability and a compelling therapeutic target.[2][6]

Mechanism of Action of Dot1L Inhibitors

Dot1L inhibitors are small molecules designed to compete with the enzyme's natural cofactor, S-adenosyl-L-methionine (SAM).[10][11] By occupying the SAM-binding pocket, these inhibitors block the catalytic activity of Dot1L, preventing the methylation of H3K79.[2][10]

The therapeutic cascade initiated by Dot1L inhibition involves:

-

Reduction of H3K79 Hypermethylation: The primary effect is a decrease in H3K79me2/3 levels at MLL fusion target genes.[5][6]

-

Transcriptional Repression: The removal of this activating histone mark leads to the downregulation of key oncogenes like HOXA9 and MEIS1.[4][5][12]

-

Induction of Anti-Leukemic Phenotypes: The suppression of the leukemogenic gene expression program triggers cell cycle arrest, apoptosis (programmed cell death), and terminal differentiation of the leukemia cells.[13][14][15]

This mechanism provides a targeted approach to selectively kill cancer cells dependent on the MLL-fusion oncogene while having minimal effect on non-MLL-rearranged cells.[2][15]

Preclinical and Clinical Data of Key Dot1L Inhibitors

Research has led to the development of several potent and selective Dot1L inhibitors. The most extensively studied are EPZ004777 and its clinical successor, pinometostat (B612198) (EPZ-5676).

Quantitative Data Summary

The following tables summarize the key quantitative data for these inhibitors from preclinical studies.

Table 1: Biochemical and Cellular Potency of Dot1L Inhibitors

| Inhibitor | Target | Ki or IC50 (Biochemical) | Cellular IC50 (14-day proliferation) | Cell Line(s) | Selectivity |

|---|---|---|---|---|---|

| EPZ004777 | Dot1L | 0.4 nM (IC50) | 4-10 nM | MV4-11, MOLM-13 | >1,200-fold over other PMTs |

| Pinometostat (EPZ-5676) | Dot1L | 80 pM (Ki) | 71 nM (KOPN-8), 658 nM (NOMO-1) | KOPN-8, NOMO-1 | >37,000-fold over other HMTs |

Data sourced from multiple preclinical studies.[2][12][14]

Table 2: In Vivo Efficacy of Dot1L Inhibitors in MLL-r Xenograft Models

| Inhibitor | Model | Dosing Regimen | Key Outcomes |

|---|---|---|---|

| EPZ004777 | Mouse MV4-11 Xenograft | Osmotic pump infusion | Significant increase in median survival |

| Pinometostat (EPZ-5676) | Rat MV4-11 Xenograft | Continuous IV infusion | Complete and sustained tumor regressions |

| Pinometostat (EPZ-5676) | Rat MV4-11 Xenograft | Subcutaneous (SC) dosing (t.i.d) | Inhibition of tumor growth and PD markers |

Data sourced from multiple preclinical studies.[2][14][16]

Clinical Development of Pinometostat (EPZ-5676)

Pinometostat was the first Dot1L inhibitor to enter clinical trials for patients with MLL-r leukemia.[1] Phase 1 studies in both adult and pediatric patients demonstrated that the drug was generally well-tolerated and showed pharmacodynamic evidence of Dot1L inhibition, with reductions in H3K79me2 levels in patient blasts.[5][6] While single-agent efficacy was modest, with some patients achieving complete remission, the results provided crucial proof-of-concept for targeting Dot1L.[3][6] These findings have spurred further investigation into combination therapies to enhance clinical activity.[6][9][13]

Key Experimental Protocols

This section provides detailed methodologies for essential experiments used to evaluate Dot1L inhibitors.

Chromatin Immunoprecipitation (ChIP) for H3K79me2

Objective: To quantify the levels of H3K79 dimethylation at specific gene loci (e.g., HOXA9 promoter) following inhibitor treatment.

Methodology:

-

Cell Culture and Treatment: Culture MLL-r leukemia cells (e.g., MV4-11, MOLM-13) and treat with the Dot1L inhibitor or vehicle (DMSO) for a specified time (e.g., 4-6 days).

-

Cross-linking: Fix cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-1000 bp.

-

Immunoprecipitation: Pre-clear the chromatin lysate with Protein A/G beads. Incubate the lysate overnight at 4°C with an antibody specific for H3K79me2.

-

Immune Complex Capture: Add Protein A/G beads to capture the antibody-histone-DNA complexes.

-

Washing: Wash the beads extensively to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C.

-

DNA Purification: Purify the immunoprecipitated DNA using phenol-chloroform extraction or a column-based kit.

-

Analysis (ChIP-qPCR): Use quantitative PCR (qPCR) with primers specific to the promoter regions of target genes (HOXA9, MEIS1) and a control locus to determine the relative enrichment of H3K79me2.

Gene Expression Analysis by qRT-PCR

Objective: To measure the change in mRNA expression of Dot1L target genes after inhibitor treatment.

Methodology:

-

Cell Culture and Treatment: Treat MLL-r cells with the inhibitor or vehicle as described above.

-

RNA Isolation: Harvest cells and isolate total RNA using a suitable method (e.g., Trizol or column-based kits).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, a suitable qPCR master mix (e.g., SYBR Green), and primers specific for target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.

Cell Differentiation Assay by Flow Cytometry

Objective: To assess the induction of myeloid differentiation in leukemia cells following inhibitor treatment.

Methodology:

-

Cell Culture and Treatment: Treat MLL-r cells (e.g., MOLM-13, NOMO-1) with the inhibitor or vehicle for an extended period (e.g., 10-14 days).

-

Cell Staining: Harvest cells and wash with a suitable buffer (e.g., PBS with 2% FBS). Stain the cells with fluorescently-conjugated antibodies against myeloid differentiation markers, such as CD11b or CD14.[13][15][17]

-

Flow Cytometry Analysis: Acquire data on a flow cytometer. Gate on the live cell population based on forward and side scatter properties.

-

Data Interpretation: Analyze the percentage of cells expressing the differentiation marker (e.g., CD11b-positive cells) in the treated versus control populations. An increase in the marker-positive population indicates induced differentiation.

Logical Cascade and Future Directions

The inhibition of Dot1L sets off a clear and therapeutically beneficial chain of events in MLL-r leukemia cells.

Future Directions: While Dot1L inhibition has been validated as a therapeutic strategy, the modest single-agent clinical activity of pinometostat highlights the need for further research.[3] Key future directions include:

-

Combination Therapies: Exploring combinations of Dot1L inhibitors with standard-of-care chemotherapy or other targeted agents (e.g., MEN1 or BCL-2 inhibitors) is a high-priority area to enhance efficacy and overcome potential resistance.[6][9][13]

-

Next-Generation Inhibitors: Development of new inhibitors with improved pharmacokinetic properties or alternative mechanisms of action, such as targeted protein degradation, may offer enhanced therapeutic potential.[3][9]

-

Biomarker Development: Identifying biomarkers to predict which patients are most likely to respond to Dot1L-targeted therapy will be crucial for optimizing its clinical application.

References

- 1. Preclinical Pharmacokinetics and Pharmacodynamics of Pinometostat (EPZ-5676), a First-in-Class, Small Molecule S-Adenosyl Methionine Competitive Inhibitor of DOT1L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel inhibitors of the histone methyltransferase DOT1L show potent antileukemic activity in patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Final Report of Phase 1 Study of the DOT1L Inhibitor, Pinometostat (EPZ-5676), in Children with Relapsed or Refractory MLL-r Acute Leukemia | Blood | American Society of Hematology [ashpublications.org]

- 6. The DOT1L inhibitor pinometostat reduces H3K79 methylation and has modest clinical activity in adult acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. DOT1L Inhibition Sensitizes MLL-Rearranged AML to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting the histone H3 lysine 79 methyltransferase DOT1L in MLL-rearranged leukemias - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New Potent DOT1L Inhibitors for in Vivo Evaluation in Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. DOT1L inhibition sensitizes MLL-rearranged AML to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

- 15. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Exploring drug delivery for the DOT1L inhibitor pinometostat (EPZ-5676): Subcutaneous administration as an alternative to continuous IV infusion, in the pursuit of an epigenetic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Critical Role of H3K79 Methylation in Cancer: A Technical Guide for Researchers and Drug Developers

An In-depth Examination of DOT1L-mediated H3K79 Methylation in Oncogenesis, its Utility as a Biomarker, and its Potential as a Therapeutic Target.

Executive Summary

Histone H3 lysine (B10760008) 79 (H3K79) methylation, a critical epigenetic modification, has emerged as a pivotal player in the landscape of cancer biology. This post-translational modification, exclusively catalyzed by the Disruptor of Telomeric Silencing 1-like (DOT1L) enzyme, is predominantly associated with active gene transcription.[1] Its dysregulation has been implicated in the pathogenesis of a spectrum of malignancies, ranging from hematological cancers, most notably Mixed-Lineage Leukemia (MLL)-rearranged leukemias, to a variety of solid tumors.[2][3] This technical guide provides a comprehensive overview of the role of H3K79 methylation in cancer, detailing the underlying molecular mechanisms, summarizing key quantitative data, presenting detailed experimental protocols for its study, and exploring its potential as a therapeutic target. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and epigenetic research.

The Core Machinery: DOT1L and H3K79 Methylation

Unlike most histone methyltransferases that act on the N-terminal tails of histones, DOT1L is unique in that it methylates a residue within the globular domain of histone H3.[1] DOT1L is a non-SET domain-containing methyltransferase that catalyzes the mono-, di-, and trimethylation of H3K79 (H3K79me1, H3K79me2, and H3K79me3).[1] These different methylation states have distinct functional consequences, with H3K79me1 and H3K79me2 being strongly linked to transcriptionally active chromatin, while the role of H3K79me3 is more complex, being associated with both active and repressed genes.[1][3]

The enzymatic activity of DOT1L is crucial for a multitude of cellular processes, including transcriptional regulation, cell cycle progression, DNA damage response, and embryonic development.[3][4] Its association with the elongating form of RNA polymerase II underscores its role in active gene transcription.[1]

H3K79 Methylation in the Pathogenesis of Cancer

The aberrant regulation of H3K79 methylation is a hallmark of several cancers, driving oncogenesis through the dysregulation of gene expression programs.

A Defining Feature of MLL-Rearranged Leukemias

The most well-characterized role of H3K79 methylation in cancer is in acute leukemias harboring rearrangements of the MLL gene (now officially known as KMT2A).[5][6] In these aggressive leukemias, the N-terminus of MLL is fused to one of over 70 different partner proteins, creating an oncogenic fusion protein.[7] A common mechanism for many of these MLL fusion proteins, such as MLL-AF9, MLL-AF10, and MLL-ENL, is the aberrant recruitment of DOT1L to target genes, including the HOXA gene cluster and MEIS1.[8][9] This leads to ectopic hypermethylation of H3K79 at these loci, resulting in their sustained overexpression and ultimately, leukemic transformation.[9][10] The critical dependence of MLL-rearranged leukemia cells on DOT1L activity has positioned it as a prime therapeutic target for this disease.[4][6]

dot

Caption: Aberrant recruitment of DOT1L by MLL fusion proteins.

Emerging Roles in Solid Tumors

Beyond leukemia, the significance of H3K79 methylation is increasingly recognized in a variety of solid tumors, including breast, lung, colorectal, and ovarian cancers.[2][11] In these contexts, elevated DOT1L expression and/or H3K79 methylation levels have been associated with poor prognosis and aggressive tumor phenotypes.[12] The mechanisms at play are diverse and include:

-

Breast Cancer: DOT1L has been shown to promote the epithelial-to-mesenchymal transition (EMT) and maintain cancer stem cell populations, contributing to tumor aggressiveness.[13]

-

Colorectal Cancer: DOT1L can epigenetically promote the transcription of the oncogene c-Myc via H3K79me2, leading to cell cycle progression.[10]

-

Lung Cancer: A gain-of-function mutation in DOT1L has been identified that enhances its catalytic activity and promotes lung cancer cell growth.[8]

-

Ovarian Cancer: Overexpression of DOT1L is linked to advanced tumor stage and poor prognosis.[14]

Quantitative Data on H3K79 Methylation and DOT1L in Cancer

The following tables summarize key quantitative data regarding DOT1L expression, H3K79 methylation levels, and the efficacy of DOT1L inhibitors in various cancer contexts.

Table 1: DOT1L Expression and H3K79 Methylation in Cancer

| Cancer Type | Finding | Quantitative Data | Reference(s) |

| Breast Cancer | Higher DOT1L expression in tumor vs. normal tissue. | Statistically significant increase in a cohort of 835 breast cancer patients compared to 100 normal breast tissue samples. | [8] |

| Ovarian Cancer | Increased DOT1L expression and H3K79 methylation in malignant tumors. | Significantly increased expression in malignant ovarian tumors. High DOT1L expression associated with FIGO stage, histologic grade, and lymphatic metastasis. | [14] |

| Gastric Cancer | Increased DOT1L expression correlates with poor prognosis. | Significantly increased DOT1L expression in gastric cancer tissues. | [15] |

| Colorectal Cancer | No significant elevation of H3K79 methylation in colon carcinoma vs. normal tissue. | H3K79 methylation levels were not elevated in human colon carcinoma samples compared to normal colon tissue. | [3] |

| Lung Cancer | Upregulated H3K79 methylation in lung cancer. | H3K79 methylation was found to be upregulated in lung cancer, suggesting an association with tumorigenesis. | [2] |

Table 2: In Vitro Efficacy of DOT1L Inhibitors

| Cell Line | Cancer Type | DOT1L Inhibitor | IC50 Value | Reference(s) |

| MV4-11 | MLL-rearranged Leukemia (MLL-AF4) | EPZ-5676 | ~8.5 nM | [16] |

| MOLM-13 | MLL-rearranged Leukemia (MLL-AF9) | EPZ-5676 | ~1.3 nM | [16] |

| KOPN-8 | MLL-rearranged Leukemia (MLL-ENL) | EPZ-5676 | ~2.2 nM | [16] |

| MV4-11 | MLL-rearranged Leukemia (MLL-AF4) | Novel Inhibitor (Compound 7) | 5 nM | [17] |

| MV4-11 | MLL-rearranged Leukemia (MLL-AF4) | SYC-522 | 4.4 µM | [18] |

| MOLM-13 | MLL-rearranged Leukemia (MLL-AF9) | SYC-522 | ~10 µM | [18] |

Table 3: Clinical Trial Data for Pinometostat (B612198) (EPZ-5676) in MLL-rearranged Leukemia

| Clinical Trial | Patient Population | Dose | Key Outcomes | Reference(s) |

| Phase 1 (Adults) | Relapsed/refractory acute leukemias with MLL rearrangements | 54 mg/m²/day and 90 mg/m²/day continuous IV infusion | 2 complete remissions observed at 54 mg/m²/day. Modest single-agent activity. Reduction in H3K79me2 levels in peripheral blood mononuclear cells. | [19][20][21] |

| Phase 1 (Pediatric) | Relapsed/refractory MLL-rearranged acute leukemia | 45-90 mg/m²/day continuous IV infusion | Acceptable safety profile. Evidence of DOT1L inhibition in leukemic blasts. No objective responses observed. | [22] |

Signaling Pathways Involving H3K79 Methylation

The oncogenic consequences of aberrant H3K79 methylation are mediated through its influence on key signaling pathways.

dot

Caption: H3K79 methylation crosstalk with c-Myc and Wnt signaling.

The c-Myc Connection

In colorectal cancer, DOT1L-mediated H3K79me2 has been shown to be enriched at the promoter of the c-Myc oncogene, leading to its transcriptional activation.[10] The subsequent increase in c-Myc expression drives cell cycle progression and proliferation.[10] Restoration of c-Myc expression can rescue the anti-proliferative effects of DOT1L inhibition, highlighting the importance of this axis.[10]

Crosstalk with Wnt/β-catenin Signaling

The relationship between H3K79 methylation and the Wnt/β-catenin signaling pathway is complex and appears to be context-dependent. Some studies have suggested that β-catenin can recruit DOT1L to Wnt target genes, leading to their activation.[6] For instance, in gastric cancer, DOT1L promotes tumor progression by stimulating the expression of the Wnt target gene CD44.[15] However, other studies in colon cancer have indicated that H3K79 methylation is not essential for the maintenance or activation of Wnt pathway target gene expression.[3][14] Further research is needed to fully elucidate the intricacies of this interaction in different cancer types.

Experimental Protocols for Studying H3K79 Methylation

Investigating the role of H3K79 methylation in cancer requires a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

dot

Caption: Workflow for studying H3K79 methylation in cancer.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K79me2

Objective: To identify the genomic regions enriched with H3K79me2 in cancer cells.

Protocol:

-

Cell Cross-linking:

-

Culture cancer cells to ~80-90% confluency.

-

Add formaldehyde (B43269) to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

-

Wash the cells twice with ice-cold PBS.

-

-

Cell Lysis and Chromatin Shearing:

-

Harvest the cells and lyse them to release the nuclei.

-

Isolate the nuclei and resuspend them in a lysis buffer.

-

Shear the chromatin into fragments of 200-500 bp using sonication. The optimal sonication conditions should be empirically determined for each cell type.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin lysate with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for H3K79me2. A negative control immunoprecipitation should be performed in parallel using a non-specific IgG antibody.

-

Add protein A/G beads to the antibody-chromatin mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.

-

-

Washing and Elution:

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins.

-

Elute the immunoprecipitated chromatin from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the formaldehyde cross-links by incubating the eluted chromatin at 65°C overnight with NaCl.

-

Treat the samples with RNase A and Proteinase K to remove RNA and protein, respectively.

-

Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified DNA according to the manufacturer's instructions.

-

Perform high-throughput sequencing of the library.

-

-

Data Analysis:

-

Align the sequencing reads to the reference genome.

-

Perform peak calling to identify regions of H3K79me2 enrichment.

-

Annotate the peaks to identify associated genes and genomic features.

-

Western Blotting for DOT1L and H3K79me3

Objective: To determine the protein levels of DOT1L and the global levels of H3K79me3 in cancer cells.

Protocol:

-

Protein Extraction:

-

Lyse the cancer cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature the protein lysates by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for DOT1L and H3K79me3 overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin, or total Histone H3) should also be used.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Cell Viability Assay (MTT/CCK-8) for DOT1L Inhibitors

Objective: To assess the effect of DOT1L inhibitors on the viability and proliferation of cancer cells.

Protocol:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined optimal density.

-

-

Drug Treatment:

-

Treat the cells with a range of concentrations of the DOT1L inhibitor. A vehicle control (e.g., DMSO) should be included.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

-

Viability Measurement (MTT Assay):

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Viability Measurement (CCK-8 Assay):

-

Add CCK-8 (Cell Counting Kit-8) solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the cell viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

-

H3K79 Methylation as a Therapeutic Target

The critical role of DOT1L in driving the oncogenic gene expression programs in MLL-rearranged leukemias has made it a highly attractive therapeutic target. Several small molecule inhibitors of DOT1L have been developed, with Pinometostat (EPZ-5676) being the first to enter clinical trials.[19] These inhibitors are typically S-adenosylmethionine (SAM)-competitive, binding to the catalytic site of DOT1L and preventing the transfer of a methyl group to H3K79.[13]

While single-agent efficacy has been modest in clinical trials, the promising preclinical data and the clear biological rationale support the continued investigation of DOT1L inhibitors, potentially in combination with other anti-cancer agents.[19] Furthermore, the expanding understanding of the role of H3K79 methylation in solid tumors opens up new avenues for the application of these targeted therapies.

Future Directions and Conclusion

The study of H3K79 methylation in cancer is a rapidly evolving field. Future research will likely focus on:

-

Combination Therapies: Exploring the synergistic effects of DOT1L inhibitors with other epigenetic modifiers, chemotherapy, or targeted agents to overcome resistance and enhance efficacy.

-

Biomarker Development: Identifying reliable biomarkers to predict which patients are most likely to respond to DOT1L-targeted therapies.

-

Expanding to Solid Tumors: Further elucidating the context-specific roles of H3K79 methylation in different solid tumors to guide the clinical development of DOT1L inhibitors beyond leukemia.

-

Understanding Resistance Mechanisms: Investigating the mechanisms by which cancer cells develop resistance to DOT1L inhibitors to devise strategies to circumvent them.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ashpublications.org [ashpublications.org]

- 5. researchgate.net [researchgate.net]

- 6. Linking H3K79 trimethylation to Wnt signaling through a novel Dot1-containing complex (DotCom) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DOT1L bridges transcription and heterochromatin formation at mammalian pericentromeres | EMBO Reports [link.springer.com]

- 8. DOT1L, the H3K79 methyltransferase, is required for MLL-AF9–mediated leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Silencing or inhibition of H3K79 methyltransferase DOT1L induces cell cycle arrest by epigenetically modulating c-Myc expression in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Selective Inhibitors of Histone Methyltransferase DOT1L: Design, Synthesis and Crystallographic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Histone Methyltransferase DOT1L as a Promising Epigenetic Target for Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of Novel Dot1L Inhibitors through a Structure-Based Fragmentation Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. DOT1L as a Therapeutic Target: Insights into Epigenetic Regulation and Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel inhibitors of the histone methyltransferase DOT1L show potent antileukemic activity in patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of Potent, Selective, and Structurally Novel Dot1L Inhibitors by a Fragment Linking Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 18. DOT1L Inhibition Sensitizes MLL-Rearranged AML to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ashpublications.org [ashpublications.org]

- 20. The DOT1L inhibitor pinometostat reduces H3K79 methylation and has modest clinical activity in adult acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The DOT1L inhibitor pinometostat reduces H3K79 methylation and has modest clinical activity in adult acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

The Discovery and Development of Dot1L-IN-1 TFA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and development of Dot1L-IN-1 TFA, a potent and selective inhibitor of the histone methyltransferase Dot1L. Dot1L is a critical enzyme in the regulation of gene expression, and its aberrant activity is a key driver in certain cancers, particularly MLL-rearranged leukemias. This document details the mechanism of action of Dot1L, the rationale for its inhibition, and the medicinal chemistry efforts that led to the discovery of this compound. Furthermore, it presents key preclinical data, including in vitro potency and cellular activity. Detailed experimental protocols for the key assays used in the characterization of this inhibitor are also provided. This guide is intended to be a valuable resource for researchers and drug development professionals working in the field of epigenetics and oncology.

Introduction: Dot1L as a Therapeutic Target

Disruptor of telomeric silencing 1-like (DOT1L) is the sole histone methyltransferase responsible for the methylation of histone H3 at lysine (B10760008) 79 (H3K79). This modification plays a crucial role in the regulation of gene transcription, and its dysregulation has been implicated in various diseases, most notably in mixed-lineage leukemia (MLL)-rearranged leukemias. In these aggressive cancers, chromosomal translocations result in the fusion of the MLL gene with various partner genes, leading to the aberrant recruitment of DOT1L to chromatin. This mislocalization of DOT1L results in the hypermethylation of H3K79 at specific gene loci, including the HOXA9 gene cluster, driving leukemogenesis. Therefore, the inhibition of DOT1L's catalytic activity presents a promising therapeutic strategy for the treatment of MLL-rearranged leukemias and potentially other cancers.

Dot1L-IN-1 is a highly potent and selective small molecule inhibitor of Dot1L. Its trifluoroacetic acid (TFA) salt, this compound, is commonly used in research settings. This guide will delve into the discovery, mechanism of action, and preclinical characterization of this important research compound.

Mechanism of Action

Dot1L catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the ε-amino group of lysine 79 on histone H3. Dot1L-IN-1 is a SAM-competitive inhibitor, meaning it binds to the SAM-binding pocket of the Dot1L enzyme, thereby preventing the binding of the natural cofactor and inhibiting the methylation of H3K79. By blocking this enzymatic activity, Dot1L-IN-1 can reverse the aberrant H3K79 hypermethylation in MLL-rearranged leukemia cells, leading to the downregulation of pro-leukemogenic genes like HOXA9 and subsequent inhibition of cancer cell proliferation.

Discovery and Medicinal Chemistry

The discovery of this compound is rooted in structure-based drug design and fragment-based screening approaches. Initial high-throughput screening campaigns identified weak inhibitor hits that bound to an induced pocket on the Dot1L enzyme. Medicinal chemistry efforts, guided by X-ray crystallography of inhibitor-enzyme complexes, led to the optimization of these initial hits. This involved a fragment-linking strategy, where a fragment that binds to the SAM-binding pocket was linked to another fragment that occupies the induced back pocket. This approach resulted in the development of highly potent and selective inhibitors, including compounds structurally related to Dot1L-IN-1.

The general synthetic scheme for this class of inhibitors involves a multi-step process, often culminating in a key coupling reaction to link the two main fragments of the molecule.

Preclinical Data

In Vitro Potency and Selectivity

This compound is a highly potent inhibitor of Dot1L. The following table summarizes its key in vitro activity metrics.

| Parameter | Value | Cell Line/System | Reference |

| Ki | 2 pM | Recombinant Human Dot1L | |

| IC50 (enzymatic) | <0.1 nM | Recombinant Human Dot1L | |

| IC50 (H3K79 dimethylation) | 3 nM | HeLa cells | |

| IC50 (HoxA9 promoter activity) | 17 nM | Molm-13 cells | |

| IC50 (cell proliferation) | 5 nM | MV4-11 cells (MLL-rearranged) |

Note: Data presented is for Dot1L-IN-1, the active component of the TFA salt.

Cellular Activity

In cellular assays, Dot1L-IN-1 potently suppresses the dimethylation of H3K79 and inhibits the activity of the HoxA9 promoter in relevant cell lines. Furthermore, it demonstrates potent anti-proliferative activity in human MLL-rearranged leukemia cell lines, such as MV4-11.

Experimental Protocols

Dot1L Enzymatic Assay (Radiometric)

This assay measures the transfer of a radiolabeled methyl group from [3H]-SAM to a histone substrate.

-

Reaction Setup: Prepare a reaction mixture containing recombinant Dot1L enzyme, a nucleosome substrate, and the test compound (this compound) at various concentrations in an appropriate assay buffer.

-

Initiation: Start the reaction by adding [3H]-SAM.

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Termination: Stop the reaction by adding an excess of cold, unlabeled SAM or by spotting the reaction mixture onto filter paper and washing.

-

Detection: Quantify the amount of incorporated radioactivity in the histone substrate using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based H3K79 Methylation Assay (Western Blot)

This assay assesses the effect of the inhibitor on H3K79 methylation levels within cells.

-

Cell Culture and Treatment: Plate a suitable cell line (e.g., HeLa or MV4-11) and treat with varying concentrations of this compound for a specified duration (e.g., 48-72 hours).

-

Histone Extraction: Harvest the cells and perform histone extraction using an acid extraction method.

-

Protein Quantification: Determine the protein concentration of the histone extracts using a standard protein assay (e.g., Bradford or BCA).

-

SDS-PAGE and Western Blotting: Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Incubation: Probe the membrane with a primary antibody specific for di-methylated H3K79 and a loading control antibody (e.g., total Histone H3). Subsequently, incubate with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the di-methylated H3K79 signal to the total Histone H3 signal. Determine the IC50 value based on the reduction of the methylation mark.

HoxA9 Promoter Activity Assay (Luciferase Reporter Assay)

This assay measures the impact of Dot1L inhibition on the transcriptional activity of the HOXA9 promoter.

-

Cell Transfection: Co-transfect a suitable cell line (e.g., Molm-13) with a luciferase reporter plasmid containing the HOXA9 promoter and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Compound Treatment: After transfection, treat the cells with different concentrations of this compound for 24-48 hours.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percent inhibition of promoter activity and determine the IC50 value.

Conclusion

This compound is a powerful research tool for studying the biological functions of Dot1L and for exploring the therapeutic potential of Dot1L inhibition. Its high potency and selectivity make it an invaluable probe for dissecting the role of H3K79 methylation in health and disease. The discovery of this compound and related compounds represents a significant advancement in the field of epigenetics and offers a promising avenue for the development of novel therapies for MLL-rearranged leukemias and other cancers. This guide provides a foundational understanding of this important molecule and the methodologies used in its characterization, which will be beneficial for researchers and drug developers in this field.

An In-Depth Technical Guide to Dot1L-IN-1 TFA for Transcriptional Regulation Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Dot1L-IN-1 TFA, a potent and selective inhibitor of the histone methyltransferase DOT1L. It is designed to equip researchers with the necessary information to effectively utilize this compound in studies of transcriptional regulation, particularly in the context of MLL-rearranged leukemias.

Introduction to Dot1L and Transcriptional Regulation

Disruptor of telomeric silencing 1-like (DOT1L) is a unique histone methyltransferase, being the sole enzyme responsible for the methylation of histone H3 at lysine (B10760008) 79 (H3K79). This modification is predominantly associated with actively transcribed genes. In normal cellular processes, DOT1L plays a crucial role in embryonic development and hematopoiesis.

In certain cancers, particularly acute leukemias with mixed-lineage leukemia (MLL) gene rearrangements, the normal function of DOT1L is hijacked. MLL fusion proteins, resulting from chromosomal translocations, aberrantly recruit DOT1L to specific gene loci, such as the HOXA9 and MEIS1 gene clusters. This leads to hypermethylation of H3K79 at these sites, resulting in the overexpression of oncoproteins that drive leukemogenesis. Consequently, inhibiting the catalytic activity of DOT1L has emerged as a promising therapeutic strategy for these aggressive cancers.

This compound: A Potent and Selective Inhibitor

This compound is a small molecule inhibitor designed to target the catalytic activity of DOT1L. Its high potency and selectivity make it a valuable tool for dissecting the role of H3K79 methylation in gene regulation and for preclinical studies in MLL-rearranged leukemia models.

Biochemical and Cellular Activity

This compound exhibits potent inhibition of DOT1L's enzymatic activity and demonstrates significant effects in cellular models of MLL-rearranged leukemia.

| Parameter | Value | Cell Line / Assay Conditions |

| Ki (Inhibitor Constant) | <0.1 nM | Biochemical assay |

| IC50 (H3K79 Dimethylation) | 3 nM | Cellular assay |

| IC50 (HoxA9 Promoter Activity) | 17 nM | Cellular reporter assay |

| IC50 (Cell Proliferation) | 5 nM | MV4-11 (MLL-rearranged leukemia cell line) |

Table 1: Summary of quantitative data for this compound.

Selectivity Profile

While a specific selectivity panel for this compound against a broad range of histone methyltransferases (HMTs) is not publicly available, closely related DOT1L inhibitors have demonstrated high selectivity. For instance, EPZ-5676 is over 37,000-fold more selective for DOT1L than for other HMTs.[1] It is anticipated that this compound possesses a similar high degree of selectivity due to its structural design targeting the unique, non-SET domain catalytic site of DOT1L.

Signaling Pathway of Dot1L in MLL-Rearranged Leukemia

In MLL-rearranged leukemia, the MLL fusion protein acts as a scaffold, aberrantly recruiting a complex of proteins, including DOT1L, to the promoter regions of target genes. This leads to a cascade of events culminating in oncogenic gene expression.

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on transcriptional regulation.

Western Blot for H3K79 Dimethylation

This protocol details the steps to assess the inhibition of DOT1L's catalytic activity in cells by measuring the levels of H3K79 dimethylation (H3K79me2).

Materials:

-

MV4-11 cells

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: Rabbit anti-H3K79me2, Rabbit anti-Total Histone H3

-